5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde
Overview
Description
5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C19H14ClFO3 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds are often used as alkylating agents in the synthesis of various derivatives .
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds can participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Result of Action
As mentioned earlier, similar compounds can participate in carbon–carbon bond-forming reactions, leading to the formation of new organic compounds . The resulting compounds could have various effects at the molecular and cellular level.
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the efficacy and stability of many chemical reactions .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFO3/c20-16-2-1-3-17(21)15(16)10-23-12-6-7-18-13(8-12)14(9-22)19(24-18)11-4-5-11/h1-3,6-9,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRIGTINNWVQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=C(O2)C=CC(=C3)OCC4=C(C=CC=C4Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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